molecular formula C14H14Cl2N2O4S2 B215688 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide

2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide

Cat. No. B215688
M. Wt: 409.3 g/mol
InChI Key: KVMUWOXYZWXIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide, also known as DCSB, is a sulfonamide-based compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. DCSB has been reported to have various biological activities, including anti-inflammatory, anti-tumor, anti-angiogenic, and anti-microbial effects.

Mechanism of Action

The exact mechanism of action of 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of carbonic anhydrase IX by binding to the active site of the enzyme. Carbonic anhydrase IX is involved in the regulation of pH in tumor cells, and its overexpression is associated with poor prognosis in many solid tumors. In addition, 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has also been reported to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses.
Biochemical and Physiological Effects:
2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in tumor cells. 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been shown to have anti-microbial effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been shown to have various biological activities, including anti-inflammatory, anti-tumor, anti-angiogenic, and anti-microbial effects, which make it a useful tool compound for investigating various biological processes. However, 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide also has some limitations for lab experiments. It has been reported to have low solubility in some solvents, which can affect its bioavailability. In addition, 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been shown to have some cytotoxic effects on normal cells, which can limit its use in some experiments.

Future Directions

There are several future directions for the research on 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide. One possible direction is to investigate the potential of 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide as a therapeutic agent for the treatment of cancer. 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its anti-tumor activity could be further explored. Another possible direction is to investigate the potential of 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide as an anti-inflammatory agent. 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, and its anti-inflammatory activity could be further investigated. Furthermore, the mechanism of action of 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide could be further explored to better understand its biological effects.

Synthesis Methods

2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide can be synthesized by the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-aminobenzenesulfonamide in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature. The resulting product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been widely used in scientific research as a tool compound to investigate various biological processes. It has been reported to inhibit the activity of carbonic anhydrase IX, a transmembrane protein that is overexpressed in many solid tumors. 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been shown to have anti-microbial effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Product Name

2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide

Molecular Formula

C14H14Cl2N2O4S2

Molecular Weight

409.3 g/mol

IUPAC Name

2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide

InChI

InChI=1S/C14H14Cl2N2O4S2/c15-11-3-6-13(16)14(9-11)24(21,22)18-8-7-10-1-4-12(5-2-10)23(17,19)20/h1-6,9,18H,7-8H2,(H2,17,19,20)

InChI Key

KVMUWOXYZWXIPS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.